molecular formula C13H12Cl2N2O4S2 B2924170 2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-08-4

2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

Cat. No.: B2924170
CAS No.: 338794-08-4
M. Wt: 395.27
InChI Key: FTEBNUHKCHOBIO-UHFFFAOYSA-N
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Description

2-[(3,4-Dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a synthetic organic compound characterized by a thiophene core substituted with a sulfamate group and a 3,4-dichloroanilino-carbonyl moiety.

Properties

IUPAC Name

[2-[(3,4-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-11-5-6-22-12(11)13(18)16-8-3-4-9(14)10(15)7-8/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEBNUHKCHOBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate, also known by its PubChem CID 3830300, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H12Cl2N2O4S2
  • Molecular Weight : 395.3 g/mol
  • Structure : The compound features a thienyl ring and a dichloroanilino moiety, which are significant for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer activity. For instance, studies have shown that sulfamate derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar sulfamate compounds have been evaluated for their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivity AgainstMechanism
Sulfamate AS. aureusInhibition of cell wall synthesis
Sulfamate BE. coliDisruption of membrane integrity

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research has shown that sulfamate derivatives can inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial for various biological processes.

Research Findings:
A study highlighted the inhibition of carbonic anhydrase by a related compound, leading to reduced tumor growth in animal models . The inhibition was characterized by high binding affinity and specificity towards the enzyme's active site.

Toxicity and Safety

Toxicological assessments are essential for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are required to establish its safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

  • Core Structure : The phthalimide backbone in 3-chloro-N-phenyl-phthalimide contrasts with the thienyl-sulfamate scaffold of the target compound.
  • Substituents : A single 3-chloro group on the phthalimide vs. 3,4-dichloro substitution on the aniline moiety in the target.
  • Functional Groups : The phthalimide contains two ketone groups, while the target features a sulfamate and a carbonyl linker.

Functional Implications :

  • Applications: 3-Chloro-N-phenyl-phthalimide is utilized in polymer synthesis (e.g., polyimides) due to its rigidity and thermal stability .
  • Electronic Effects: The dichloroanilino group in the target compound may enhance electron withdrawal compared to the single chloro substituent in the phthalimide, affecting reactivity in nucleophilic or electrophilic reactions.
2-[2-(2,6-Dichloroanilino)phenyl]-N-[(2S)-2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl]acetamide ()

Structural Differences :

  • Substituent Position: The 2,6-dichloroanilino group in this compound vs. 3,4-dichloro substitution in the target.
  • Core Architecture : A spiro-thia-azaspirodecane system vs. the thienyl-sulfamate scaffold.
  • Functional Groups : An acetamide group vs. a sulfamate in the target.

Functional Implications :

  • Bioactivity : The 2,6-dichloro substitution may alter binding affinity in biological targets compared to the 3,4-dichloro configuration. For instance, 2,6-substitution often reduces steric hindrance in planar aromatic systems, whereas 3,4-substitution may enhance π-stacking interactions .
  • Solubility : The sulfamate group in the target compound likely improves aqueous solubility compared to the acetamide and spiro system in ’s compound.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Thienyl 3,4-Dichloroanilino Sulfamate, Carbonyl Pharmaceuticals, Agrochemicals
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chloro, Phenyl Ketones Polymer synthesis
2,6-Dichloroanilino-acetamide Spiro-thia-azaspiro 2,6-Dichloroanilino Acetamide, Spiro ring Antimicrobial agents

Critical Analysis of Structural Influences

  • Chlorine Substitution Patterns :
    • 3,4-Dichloro (Target) : Enhances electron withdrawal and may improve stability in oxidative environments. This configuration is less common in pharmaceuticals but prevalent in agrochemicals (e.g., herbicides).
    • 2,6-Dichloro () : Often used in antimicrobials due to reduced steric clash with protein targets .
  • Sulfamate vs. Acetamide/Phthalimide :
    • Sulfamates are more polar and may enhance blood-brain barrier penetration compared to acetamides.
    • Phthalimides lack the hydrogen-bonding capacity of sulfamates, limiting their utility in enzyme inhibition.

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